[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13443030
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN4O2 |
|---|---|
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-7-9-20(10-8-11)13-6-5-12(16)17-18-13/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | ABKIYKBNRLCYMY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NN=C(C=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NN=C(C=C2)Cl |
Introduction
The compound “[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” is a synthetic chemical entity with the molecular formula and a molecular weight of 326.82 g/mol . It is also referred to by synonyms such as tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate . This compound belongs to the class of carbamates, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive agents.
Structural Characteristics
The compound features:
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A pyridazine ring substituted with a chlorine atom at position 6.
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A piperidine ring attached to the pyridazine via its nitrogen atom.
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A tert-butyl carbamate group linked to the piperidine through a methyl bridge.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.82 g/mol |
| Functional Groups | Chloropyridazine, Piperidine, Carbamate |
| Synonyms | Tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate |
| PubChem CID | 60137406 |
Synthesis
The synthesis of this compound typically involves:
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Preparation of the pyridazine derivative: Chlorination of pyridazine to introduce the chloro substituent at position 6.
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Formation of the piperidine intermediate: Functionalization of piperidine at the nitrogen atom for subsequent coupling.
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Carbamoylation reaction: Coupling the chloropyridazine-piperidine intermediate with tert-butyl isocyanate or a similar carbamoylating agent under controlled conditions.
This multi-step process requires precise control over reaction conditions such as temperature, solvent choice, and catalysts to ensure high yield and purity.
Applications and Biological Relevance
Although specific biological data for this compound is limited in publicly available resources, carbamates are known for their diverse roles in:
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Pharmaceuticals: Acting as reversible inhibitors of enzymes such as acetylcholinesterase.
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Pesticides: Used in agriculture for pest control due to their neurotoxic effects on insects.
Further research into this compound could explore its potential in drug discovery, particularly as an enzyme modulator or receptor ligand.
Analytical Data
The characterization of “[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester” involves techniques such as:
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NMR Spectroscopy: To confirm structural integrity through hydrogen and carbon environments.
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Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
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Infrared Spectroscopy (IR): To identify functional groups like carbamate (C=O stretching) and pyridazine (aromatic C=N stretching).
Future Research Directions
Given its structural features, future studies could focus on:
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Pharmacological Profiling: Screening for activity against enzymes or receptors.
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Toxicological Studies: Assessing safety profiles for potential therapeutic or industrial applications.
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Synthetic Optimization: Exploring alternative routes to improve yield and reduce environmental impact.
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